molecular formula C17H14FNO3 B2749664 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide CAS No. 882073-14-5

3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

Cat. No. B2749664
CAS RN: 882073-14-5
M. Wt: 299.301
InChI Key: QZFGZMHFNZEVLD-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide (3-BDMA) is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is an example of a fluorinated benzodioxole derivative, a type of molecule that has been extensively studied for its various biological activities. 3-BDMA has been found to possess a range of biochemical, physiological, and pharmacological effects, making it a potentially useful tool for a variety of laboratory experiments.

Scientific Research Applications

Polymerization and Materials Science

  • Controlled Radical Polymerization : 3-(1,3-Benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide can be used in the synthesis of polymers. For instance, the controlled radical polymerization of acrylamide derivatives using reversible addition−fragmentation chain transfer (RAFT) polymerization has been explored. This method produces polymers with controlled molecular weight and low polydispersity, which are essential in materials science for creating specialized materials (Mori, Sutoh, & Endo, 2005).

Biological and Medicinal Research

  • Fluorescence Quenching Studies : Acrylamide derivatives are used in fluorescence quenching studies, which help in understanding protein structure and function. These studies involve the interaction between acrylamide and protein tryptophanyl residues, providing insights into protein folding, dynamics, and interactions (Eftink & Ghiron, 1976).

Chemical Synthesis and Reactions

  • Rearrangement Reactions : Acrylamide compounds participate in complex chemical rearrangements, leading to the synthesis of various chemical structures that could be pivotal in developing new pharmaceuticals or materials. For example, 2-cyano-3-hydroxy-3-(methylthio)acrylamide undergoes rearrangement reactions to produce diverse compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).

UV Stabilizers and Surface Modification

  • Synthesis of UV Stabilizers : Acrylamide derivatives have been utilized in the synthesis of ultraviolet stabilizers, which are critical in protecting materials from UV degradation. These stabilizers are incorporated into polymers for applications in various industries, including coatings and plastics (Stoeber, Sustic, Simonsick, & Vogl, 2000).

Advanced Material Applications

  • Chiral Stationary Phases in Chromatography : Derivatives of acrylamide are employed in the synthesis of chiral stationary phases for chromatography. This application is significant in pharmaceuticals for the separation of enantiomers, which is crucial for drug development and quality control (Tian, Lu, Che, Shen, Jiang, & Shen, 2010).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-11-8-13(18)4-5-14(11)19-17(20)7-3-12-2-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFGZMHFNZEVLD-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.